
SLx-4090
描述
2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-[[[6-methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]carbonyl]amino]-, phenyl ester is a complex organic compound with a unique structure that includes an isoquinolinecarboxylic acid core, a dihydroisoquinoline ring, and a phenyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-[[[6-methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]carbonyl]amino]-, phenyl ester typically involves multiple steps, including the formation of the isoquinolinecarboxylic acid core, the introduction of the dihydroisoquinoline ring, and the attachment of the phenyl ester group. Common synthetic routes may involve:
Formation of Isoquinolinecarboxylic Acid Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Dihydroisoquinoline Ring: This step may involve hydrogenation reactions under specific conditions.
Attachment of Phenyl Ester Group: This can be done through esterification reactions using phenol derivatives and appropriate coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
化学反应分析
Types of Reactions
2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-[[[6-methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]carbonyl]amino]-, phenyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds.
科学研究应用
Treatment of Dyslipidemia
SLx-4090 has shown significant promise in clinical trials aimed at treating dyslipidemia. A Phase 2a trial demonstrated that patients receiving this compound experienced clinically significant reductions in postprandial triglycerides and LDL-cholesterol levels. The study involved 24 patients who received either a placebo or this compound over 14 days, with results indicating that this compound was well tolerated and had an adverse event profile similar to that of placebo .
Weight Management
In addition to its lipid-lowering effects, this compound has been associated with weight loss in clinical settings. This effect is attributed to its ability to reduce caloric absorption by inhibiting triglyceride uptake, making it a potential therapeutic option for obesity management .
Type 2 Diabetes Management
Research indicates that this compound may also play a role in managing type 2 diabetes by improving lipid profiles and potentially enhancing insulin sensitivity. The modulation of lipid metabolism could contribute to better glycemic control in diabetic patients .
Preclinical Studies
Preclinical studies have demonstrated that this compound effectively lowers LDL-cholesterol and triglycerides while raising HDL-cholesterol levels in animal models. For instance, studies involving ApoE-deficient mice fed a high-fat diet showed promising results, reinforcing the compound's potential therapeutic benefits .
Summary of Clinical Trials
作用机制
The mechanism of action of 2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-[[[6-methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]carbonyl]amino]-, phenyl ester involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the compound’s structure.
相似化合物的比较
Similar Compounds
Similar compounds include other isoquinoline derivatives and phenyl esters with comparable structures. Examples include:
- 6-Hydroxy-2(1H)-3,4-dihydroquinolinone
- 3-Chloro-N-phenylpropanamide
- 2-Propenoic acid, 3-(5-hydroxy-2-nitrophenyl)-
Uniqueness
What sets 2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-[[[6-methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]carbonyl]amino]-, phenyl ester apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, for example, can enhance its stability and bioactivity compared to similar compounds.
生物活性
SLx-4090 is an investigational compound primarily recognized as a microsomal triglyceride transfer protein (MTTP) inhibitor, with potential applications in treating conditions such as type 2 diabetes and hyperlipidemia. This article explores the biological activity of this compound, including its mechanism of action, pharmacodynamics, and relevant research findings.
This compound operates by inhibiting MTTP, a protein that plays a crucial role in the transport of triglycerides and cholesterol. By preventing the formation of chylomicrons in enterocytes (intestinal cells), this compound reduces the absorption of dietary fats and cholesterol into the bloodstream. This mechanism is particularly beneficial for managing hyperlipidemia and associated metabolic disorders.
Key Features of this compound
Property | Details |
---|---|
Chemical Formula | C31H25F3N2O4 |
Molecular Weight | 546.55 g/mol |
Drug Class | Investigational small molecule |
Target | Microsomal Triglyceride Transfer Protein (MTP) |
Indications | Type 2 diabetes, hyperlipidemia |
Binding Affinity Studies
Recent studies have highlighted the binding affinities of this compound with various peptides, notably IAPP (Islet Amyloid Polypeptide) and Aβ42 (Amyloid Beta 42). The interactions suggest that this compound may inhibit peptide aggregation, which is significant in the context of diseases like Alzheimer's. Molecular dynamics simulations indicated that this compound exhibited stable interactions with these peptides, showcasing its potential as a therapeutic agent against neurodegenerative diseases .
Case Studies
- Phase 2 Clinical Trial : A study investigated the efficacy and safety of this compound in conjunction with Orlistat, an intestinal lipase inhibitor. Preliminary results indicated a significant reduction in plasma triglycerides and improved lipid profiles among participants treated with this compound compared to controls .
- In Vitro Studies : In laboratory settings, this compound demonstrated a marked decrease in triglyceride accumulation within hepatocytes (liver cells). This effect was attributed to its ability to inhibit MTTP activity, leading to reduced hepatic fat storage and improved metabolic parameters .
Pharmacodynamics
This compound's pharmacodynamic profile suggests it effectively lowers triglyceride levels by impairing lipid transport mechanisms. Studies have shown that administration of this compound leads to a decrease in plasma cholesterol levels, supporting its role in managing dyslipidemia .
Molecular Stability Analysis
Molecular dynamics simulations have revealed that this compound maintains stable RMSD (Root Mean Square Deviation) profiles when bound to target peptides, indicating robust interactions over time. This stability is crucial for therapeutic efficacy as it suggests prolonged action at target sites within the body .
Comparative Efficacy
Comparative studies with other compounds like hypericin and RAF-265 have shown that while all three compounds exhibit binding to IAPP and Aβ42, this compound's unique mechanism allows for selective inhibition of triglyceride transport without affecting other metabolic pathways significantly .
属性
IUPAC Name |
phenyl 6-[[3-methoxy-2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25F3N2O4/c1-39-27-9-5-8-26(28(27)20-10-13-23(14-11-20)31(32,33)34)29(37)35-24-15-12-22-19-36(17-16-21(22)18-24)30(38)40-25-6-3-2-4-7-25/h2-15,18H,16-17,19H2,1H3,(H,35,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUIUVJESCFSLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=CC4=C(CN(CC4)C(=O)OC5=CC=CC=C5)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SLx-4090 inhibits Microsomal Triglyceride Transfer Protein (MTP). It acts selectively in the enterocytes lining the gastrointestinal tract, preventing the formation of chylomicrons which are used to transport triglyceride (TG) and cholesterol into the systemic circulation. | |
Record name | SLx-4090 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05678 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
913541-47-6 | |
Record name | SLX-4090 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913541476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SLx-4090 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05678 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SLX-4090 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F84YQX13FV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SLx-4090 interact with its target and what are the downstream effects?
A: this compound is a potent and selective inhibitor of microsomal triglyceride transfer protein (MTP) localized to enterocytes in the small intestine [, ]. MTP is crucial for the assembly and secretion of chylomicrons, particles responsible for transporting dietary triglycerides and cholesterol into systemic circulation []. By inhibiting enterocytic MTP, this compound effectively reduces the absorption of dietary fat and cholesterol, leading to a decrease in postprandial lipids and ultimately lowering plasma triglyceride and cholesterol levels [, ].
Q2: What is the structure of this compound and what is known about its pharmacokinetic properties?
A: this compound, chemically named 2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-[[[6-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]carbonyl]amino]-, phenyl ester, was designed to selectively target enterocytic MTP []. Studies in rats have shown that this compound exhibits low systemic exposure after oral administration, suggesting minimal absorption into the bloodstream []. This intestinal-specific activity is desirable to minimize potential side effects associated with systemic MTP inhibition.
Q3: What is the evidence for this compound's efficacy in preclinical models?
A: In preclinical studies, this compound has shown promising results. In rats, oral administration of this compound significantly reduced postprandial lipid levels []. Additionally, chronic treatment with this compound in mice fed a high-fat diet resulted in decreased LDL-C and triglyceride levels, accompanied by weight loss, without causing liver enzyme elevation or hepatic fat accumulation []. This suggests that this compound could be a potential therapeutic agent for treating dyslipidemia and related metabolic disorders without the hepatotoxicity concerns associated with first-generation MTP inhibitors [, ].
Q4: What is the current status of this compound's clinical development?
A: While preclinical data for this compound appears promising, information about its current clinical development stage is limited based on the provided abstracts [, ]. Further research and clinical trials are needed to assess the safety and efficacy of this compound in humans and to determine its potential as a treatment for dyslipidemia.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。